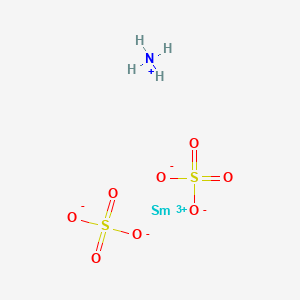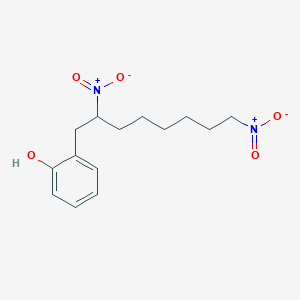![molecular formula C34H68N2O2 B12646571 N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide] CAS No. 85098-99-3](/img/structure/B12646571.png)
N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide]: is a synthetic organic compound with the molecular formula C34H68N2O2 and a molecular weight of 536.91592 . It is known for its unique chemical structure, which includes two long alkyl chains attached to an ethanediyl bisamide core. This compound is used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] typically involves the reaction of 1,2-diaminoethane with 2-hexyldecanoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale purification methods, including distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated amides, alkoxylated amides
Wissenschaftliche Forschungsanwendungen
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological assays and as a component in the formulation of biomaterials.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants
Wirkmechanismus
The mechanism of action of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes. Additionally, the amide groups can form hydrogen bonds with biological molecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide] can be compared with other similar compounds, such as:
- N,N’-1,2-ethanediylbis[2-octyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-dodecyldecan-1-amide]
- N,N’-1,2-ethanediylbis[2-tetradecyldecan-1-amide]
These compounds share a similar ethanediyl bisamide core but differ in the length and branching of their alkyl chains. The unique properties of N,N’-1,2-ethanediylbis[2-hexyldecan-1-amide], such as its specific chain length and branching, contribute to its distinct chemical and physical properties, making it suitable for specific applications .
Eigenschaften
CAS-Nummer |
85098-99-3 |
|---|---|
Molekularformel |
C34H68N2O2 |
Molekulargewicht |
536.9 g/mol |
IUPAC-Name |
2-hexyl-N-[2-(2-hexyldecanoylamino)ethyl]decanamide |
InChI |
InChI=1S/C34H68N2O2/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)33(37)35-29-30-36-34(38)32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
RMORRUPNCCULDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)NCCNC(=O)C(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


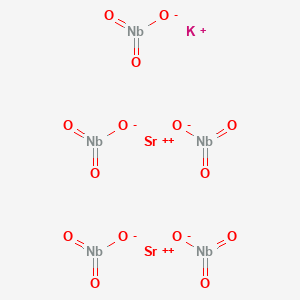
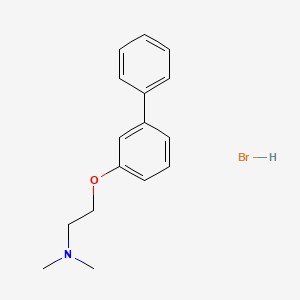
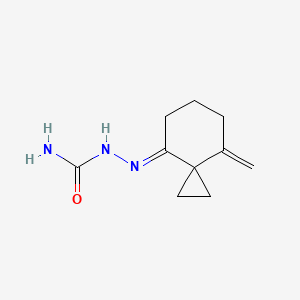








![barium(2+);[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12646560.png)
